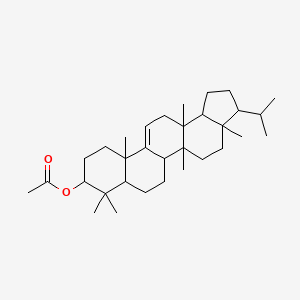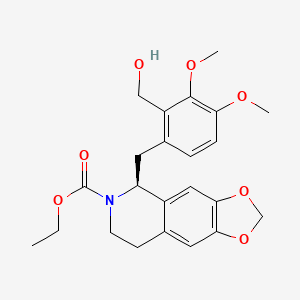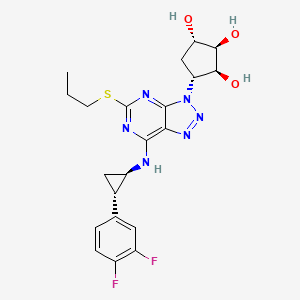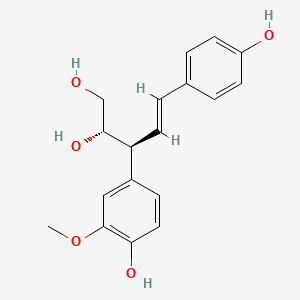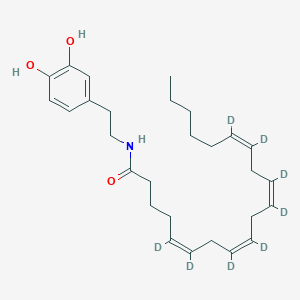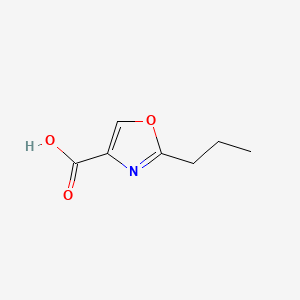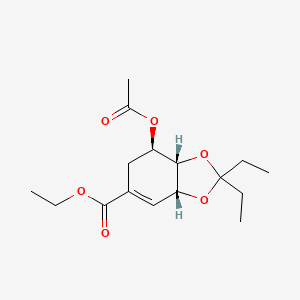
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate: is a synthetic derivative of shikimic acid, a naturally occurring compound found in various plants. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure, which includes a diethylmethylidene group, enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate typically involves the protection of the hydroxyl groups of shikimic acid, followed by esterification and acetylation. The general steps are as follows:
Protection of Hydroxyl Groups: Shikimic acid is treated with diethylmethylidene to protect the hydroxyl groups, forming 3,4-O-(Diethylmethylidene) shikimic acid.
Esterification: The protected shikimic acid is then esterified with ethanol in the presence of an acid catalyst to form 3,4-O-(Diethylmethylidene) shikimic acid ethyl ester.
Acetylation: Finally, the ethyl ester is acetylated using acetic anhydride and a base catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in metabolic pathways.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Shikimic Acid: The parent compound, naturally occurring in plants.
3,4-O-(Diethylmethylidene) Shikimic Acid: The intermediate in the synthesis of the ethyl ester acetate derivative.
Shikimic Acid Ethyl Ester: A simpler ester derivative without the diethylmethylidene group.
Uniqueness: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate is unique due to the presence of the diethylmethylidene group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYSLPASZHIPE-MCIONIFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
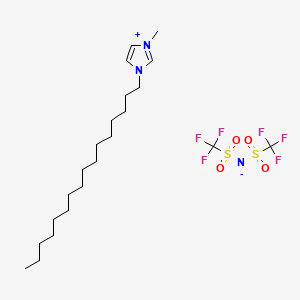
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)
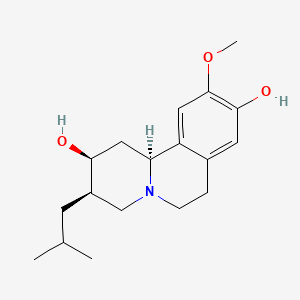

![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
